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Compound of Interest

Compound Name: 2-Bromo-2-nitroethanol

CAS No.: 5437-60-5

Cat. No.: B1208275 Get Quote

This technical guide provides an in-depth analysis of the spectroscopic properties of 2-bromo-
2-nitroethanol, a key intermediate in various chemical syntheses and a degradation product of

the biocide bronopol.[1][2] This document is intended for researchers, scientists, and

professionals in drug development who require a thorough understanding of the structural

elucidation of this compound through modern spectroscopic techniques. We will delve into the

theoretical and practical aspects of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared

(IR) spectroscopy, and Mass Spectrometry (MS) as they apply to 2-bromo-2-nitroethanol.

Introduction to 2-Bromo-2-Nitroethanol
2-Bromo-2-nitroethanol (C₂H₄BrNO₃) is a functionalized small molecule of significant interest

due to its chemical reactivity.[3] Its structure incorporates a hydroxyl group, a nitro group, and a

bromine atom, all attached to a two-carbon backbone. This unique combination of functional

groups dictates its spectroscopic behavior and provides distinct signatures for its identification

and characterization. The molecular weight of 2-bromo-2-nitroethanol is 169.96 g/mol .[3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule. For 2-bromo-2-nitroethanol, both ¹H and ¹³C NMR provide critical information for

structural confirmation.
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¹H NMR Spectroscopy: Unveiling the Proton
Environment
The ¹H NMR spectrum of 2-bromo-2-nitroethanol is predicted to be relatively simple,

reflecting the three distinct proton environments in the molecule: the hydroxyl proton (-OH), the

methine proton (-CH), and the methylene protons (-CH₂).

Predicted ¹H NMR Data:
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Proton
Assignment

Predicted
Chemical Shift
(δ, ppm)

Predicted
Multiplicity

Predicted
Coupling
Constant (J,
Hz)

Rationale

-OH
Variable (2.0 -

5.0)
Singlet (broad) N/A

The chemical

shift is

concentration

and solvent

dependent;

proton exchange

often leads to a

broad singlet.

-CH(Br)(NO₂) ~ 6.0 - 6.5 Triplet ~ 6-8

This proton is

deshielded by

the adjacent

electron-

withdrawing

bromine and

nitro groups. It

will be split into a

triplet by the two

neighboring

methylene

protons.

-CH₂(OH) ~ 4.0 - 4.5 Doublet ~ 6-8

These protons

are deshielded

by the adjacent

hydroxyl group

and the C-Br/C-

NO₂ carbon.

They will be split

into a doublet by

the neighboring

methine proton.
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Note: These are predicted values based on the analysis of similar structures. Actual

experimental values may vary based on solvent and other experimental conditions. A

commercially available sample of 2-bromo-2-nitroethanol has a reported ¹H-NMR spectrum

that corresponds to its assigned structure.[4]

Experimental Protocol for ¹H NMR Spectroscopy:

Sample Preparation: Dissolve approximately 5-10 mg of 2-bromo-2-nitroethanol in 0.5-0.7

mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The

choice of solvent is critical as it can influence the chemical shifts, particularly of the hydroxyl

proton.

Instrument Setup:

Use a 400 MHz or higher field NMR spectrometer for better resolution.

Tune and shim the instrument to ensure a homogeneous magnetic field.

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10

ppm).

Acquire the spectrum using a standard pulse sequence (e.g., a single 90° pulse).

Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase the spectrum to obtain pure absorption peaks.

Calibrate the chemical shift scale using the residual solvent peak or an internal standard

(e.g., tetramethylsilane, TMS, at 0 ppm).

Integrate the peaks to determine the relative ratios of the different types of protons.

Analyze the multiplicities and coupling constants to establish the connectivity of the

protons.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
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The ¹³C NMR spectrum of 2-bromo-2-nitroethanol is expected to show two distinct signals,

corresponding to the two carbon atoms in different chemical environments.

Predicted ¹³C NMR Data:

Carbon Assignment
Predicted Chemical Shift
(δ, ppm)

Rationale

-C(Br)(NO₂) ~ 80 - 90

This carbon is significantly

deshielded due to the direct

attachment of two highly

electronegative substituents,

the bromine atom and the nitro

group.

-CH₂(OH) ~ 65 - 75
This carbon is deshielded by

the attached hydroxyl group.

Note: These are predicted values. For comparison, the carbon attached to bromine in 2-bromo-

2-methylpropane appears at 62.5 ppm, and the carbons of the methyl groups are at 36.4 ppm.

[5]

Experimental Protocol for ¹³C NMR Spectroscopy:

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50

mg of 2-bromo-2-nitroethanol in 0.5-0.7 mL of a deuterated solvent.

Instrument Setup:

Use a spectrometer with a broadband probe.

Set the spectral width to encompass the expected range for carbon chemical shifts (e.g.,

0-200 ppm).

Employ a proton-decoupled pulse sequence to simplify the spectrum to single lines for

each carbon.

Data Processing:
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Process the data similarly to the ¹H NMR spectrum (Fourier transform, phasing, and

calibration).

Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a

molecule. The IR spectrum of 2-bromo-2-nitroethanol will be characterized by absorption

bands corresponding to the O-H, C-H, NO₂, and C-Br bonds.

Predicted IR Absorption Bands:
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Functional Group
Predicted
Wavenumber
(cm⁻¹)

Intensity Rationale

O-H (alcohol) 3200 - 3600 Strong, Broad

Characteristic of the

stretching vibration of

the hydroxyl group,

broadened due to

hydrogen bonding.

C-H (alkane) 2850 - 3000 Medium

Stretching vibrations

of the C-H bonds in

the methylene and

methine groups.

NO₂ (nitro group)
1530 - 1560 and 1340

- 1370
Strong

Asymmetric and

symmetric stretching

vibrations of the nitro

group, respectively.

These are typically

strong and sharp

absorptions.

C-O (alcohol) 1000 - 1260 Strong

Stretching vibration of

the carbon-oxygen

single bond.

C-Br (bromoalkane) 500 - 600 Medium to Strong

Stretching vibration of

the carbon-bromine

bond.

Experimental Protocol for IR Spectroscopy:

Sample Preparation:

Neat Liquid: If 2-bromo-2-nitroethanol is a liquid, a thin film can be prepared by placing a

drop of the sample between two salt plates (e.g., NaCl or KBr).
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Solution: Alternatively, dissolve the sample in a suitable solvent that has minimal IR

absorption in the regions of interest (e.g., CCl₄ or CS₂).

Instrument Setup:

Use a Fourier Transform Infrared (FTIR) spectrometer.

Record a background spectrum of the salt plates or the solvent.

Data Acquisition and Processing:

Acquire the sample spectrum.

The instrument software will automatically subtract the background spectrum from the

sample spectrum.

Identify and label the significant absorption bands.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which can be used for both identification and structural elucidation.

Predicted Mass Spectrometry Data:

Molecular Ion Peak ([M]⁺): The electron ionization (EI) mass spectrum is expected to show a

molecular ion peak. Due to the presence of bromine, this peak will appear as a doublet with

a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio).

Therefore, peaks should be observed at m/z 169 and 171.

[M-H]⁻ Ion: In a negative ion mode, such as electrospray ionization (ESI), the deprotonated

molecule [M-H]⁻ would be observed. An LCMS analysis of a degradation product of

bronopol, identified as 2-bromo-2-nitroethanol, showed a peak at m/z 167.59 in negative

mode, which is consistent with the [M-H]⁻ ion.

Key Fragmentation Pathways: Under EI conditions, the molecule is expected to fragment in

a predictable manner. Common fragmentation pathways could include:
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Loss of a bromine radical (•Br) to give a fragment at m/z 90.

Loss of a nitro group (•NO₂) to give a fragment at m/z 123 and 125 (retaining the bromine

isotopic pattern).

Loss of formaldehyde (CH₂O) from the molecular ion.

Alpha-cleavage adjacent to the hydroxyl group.

Experimental Protocol for Mass Spectrometry (EI-MS):

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via a direct insertion probe or a gas chromatograph (GC-MS).

Ionization: Ionize the sample using a high-energy electron beam (typically 70 eV).

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a

mass analyzer (e.g., quadrupole, time-of-flight).

Detection: Detect the ions and generate a mass spectrum, which is a plot of ion abundance

versus m/z.

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to

deduce the structure of the molecule.

Visualizing Molecular Structure and Fragmentation
To further aid in the understanding of the structure and behavior of 2-bromo-2-nitroethanol
under mass spectrometric conditions, the following diagrams are provided.

Caption: Molecular structure of 2-bromo-2-nitroethanol.
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[C₂H₄⁸¹BrO₃]⁺˙
m/z = 171
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m/z = 125

- •NO₂

Click to download full resolution via product page

Caption: Predicted major fragmentation pathways for 2-bromo-2-nitroethanol in EI-MS.

Conclusion
The structural elucidation of 2-bromo-2-nitroethanol is readily achievable through a

combination of NMR, IR, and MS techniques. Each method provides a unique and

complementary piece of the structural puzzle. ¹H and ¹³C NMR define the carbon-hydrogen

framework, IR spectroscopy identifies the key functional groups, and mass spectrometry

confirms the molecular weight and provides insight into the molecule's stability and

fragmentation. The predicted data and experimental protocols outlined in this guide serve as a

comprehensive resource for the successful characterization of this important chemical

compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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